molecular formula C21H22N2O4 B2541799 2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol CAS No. 879478-94-1

2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol

Cat. No.: B2541799
CAS No.: 879478-94-1
M. Wt: 366.417
InChI Key: YRAXIBXVSKSINU-UHFFFAOYSA-N
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Description

2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol is a complex organic compound with a unique structure that includes a pyrazole ring, methoxyphenoxy group, and a methylallyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol typically involves multiple steps, starting with the preparation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions The methoxyphenoxy group is introduced through an etherification reaction, where 4-methoxyphenol reacts with an appropriate halide in the presence of a base

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or allyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new ethers or substituted phenols.

Scientific Research Applications

2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13(2)12-26-17-9-10-18(19(24)11-17)20-21(14(3)22-23-20)27-16-7-5-15(25-4)6-8-16/h5-11,24H,1,12H2,2-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAXIBXVSKSINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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